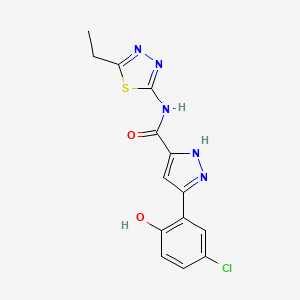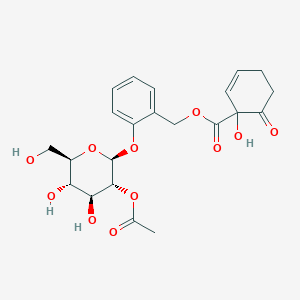
2'-Acetylsalicortin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Acetylsalicortin is a bioactive phytochemical compound isolated from the twigs of Salix pseudolasiogyne, a species of willow tree. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-adipogenic effects, which make it a promising candidate for obesity treatment .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2’-Acetylsalicortin typically involves the extraction of ethanol (EtOH) extracts from Salix pseudolasiogyne twigs. The extracts are then subjected to liquid chromatography–mass spectrometry (LC/MS) for separation and identification . The structures of the isolates are confirmed using nuclear magnetic resonance (NMR) spectroscopy and LC/MS analysis .
Industrial Production Methods: While specific industrial production methods for 2’-Acetylsalicortin are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques is crucial for obtaining high-purity compounds.
化学反应分析
Types of Reactions: 2’-Acetylsalicortin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions include various acetylated and hydroxylated derivatives of salicortin, which exhibit different levels of bioactivity and therapeutic potential .
科学研究应用
2’-Acetylsalicortin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of salicylates and their derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The anti-adipogenic mechanism of 2’-Acetylsalicortin is mediated through the down-regulation of CCAAT/enhancer-binding protein alpha (C/EBPα) and sterol regulatory element-binding protein 1c (SREBP1c) dependent pathways . By inhibiting these transcription factors, 2’-Acetylsalicortin effectively suppresses lipid accumulation and adipocyte differentiation, making it a potential therapeutic agent against obesity .
相似化合物的比较
Salicortin: Another salicylate derivative with similar anti-adipogenic properties.
Oregonin: A compound isolated alongside 2’-Acetylsalicortin from Salix pseudolasiogyne twigs.
Lasiandrin: A salicinoid with an additional hydroxycyclohexen-on-oyl (HCH) moiety.
Uniqueness: 2’-Acetylsalicortin stands out due to its potent anti-adipogenic effects and its ability to significantly suppress lipid accumulation at relatively low concentrations . Its unique structure and bioactivity make it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C22H26O11 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
[2-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C22H26O11/c1-12(24)31-19-18(27)17(26)15(10-23)33-20(19)32-14-7-3-2-6-13(14)11-30-21(28)22(29)9-5-4-8-16(22)25/h2-3,5-7,9,15,17-20,23,26-27,29H,4,8,10-11H2,1H3/t15-,17-,18+,19-,20-,22?/m1/s1 |
InChI 键 |
IUXQFJTWMSIYNY-HPSGFCEASA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |
规范 SMILES |
CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
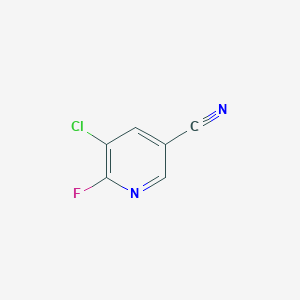
![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
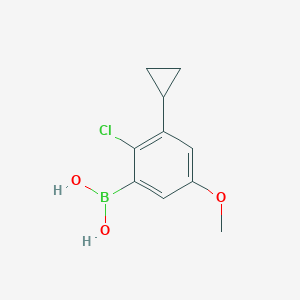
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
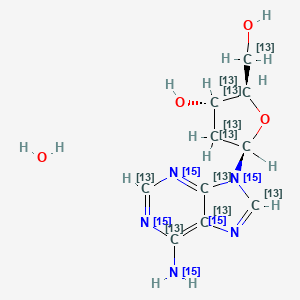
![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)
![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)
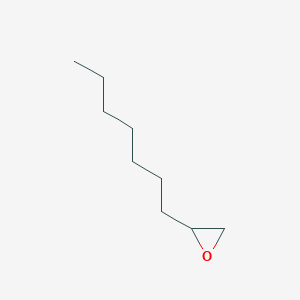
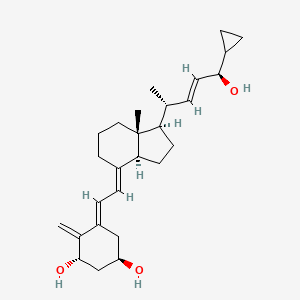
methanone](/img/structure/B14081885.png)
